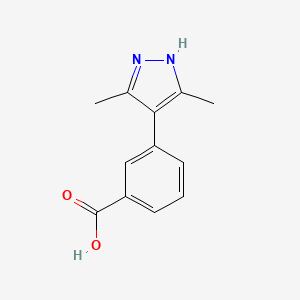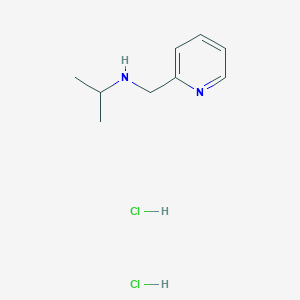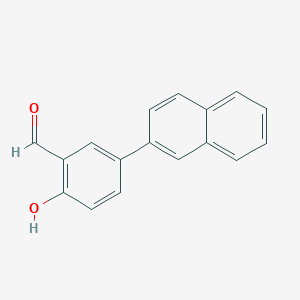![molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8](/img/structure/B6343984.png)
3-[(Propylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Propylamino)methyl]phenol hydrochloride” likely contains a phenol group (an aromatic ring with a hydroxyl group), a propylamino group (a three-carbon chain with an amino group), and a methyl group attached to the phenol. The hydrochloride indicates it’s a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure would have a phenol ring at the center, with a -CH2-NH-CH2-CH2-CH3 group attached to one carbon of the ring. The presence of the hydrochloride means there would be an ionic bond with the nitrogen of the amino group .Chemical Reactions Analysis
Phenols are known to undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . The amino group could also participate in reactions, such as acid-base reactions.Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses. The compound is likely to be solid at room temperature, and due to the presence of polar groups (OH and NH), it’s likely to be somewhat soluble in water .Scientific Research Applications
Hepatic Morphologic Alterations
Research by Payne and Merrill (1974) explored a chemical similar to 3-[(Propylamino)methyl]phenol hydrochloride, focusing on its impact on plasma alkaline phosphatase (PAP) in dogs. They observed increased PAP without gross or microscopic lesions and only minimal reversible ultrastructural alterations in livers of treated dogs (Payne & Merrill, 1974).
Catalytic Alkylation in Organic Chemistry
A study by Qian, Dawe, and Kozak (2011) examined the catalytic properties of compounds related to this compound in the alkylation of aryl Grignard reagents. They found that these compounds can act as catalysts for C-C cross-coupling reactions, offering potential utility in organic synthesis (Qian, Dawe, & Kozak, 2011).
Spectroscopic Analysis of Similar Compounds
George et al. (2020) conducted a comprehensive analysis of a structurally related compound, propafenone. They used various spectroscopic techniques to investigate its structural, electronic, and biological properties. This study highlights the importance of spectroscopic methods in understanding the properties of complex organic molecules (George et al., 2020).
Electrophysiologic Properties
Drici et al. (1989) studied the effects of propafenone, a structurally related compound, on β-adrenoceptors. This research contributes to understanding the multiple electrophysiologic properties of such compounds and their implications in treating arrhythmias (Drici et al., 1989).
Synthesis and Hepatoprotector Activity
Dyubchenko et al. (2006) synthesized water-soluble derivatives based on aminoalkylphenols, including compounds similar to this compound. They found that these compounds exhibited pronounced hepatoprotector activity, suggesting potential therapeutic applications (Dyubchenko et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQSWCBTUACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343971.png)
